N-(2-chlorophenyl)-N-methylacetamide

Descripción general

Descripción

N-(2-chlorophenyl)-N-methylacetamide, also known as Chloroacetyl Fentanyl or CAF, is a synthetic opioid that belongs to the class of fentanyl analogs. It was first synthesized in the 1980s and has gained popularity in recent years due to its potent analgesic effects.

Aplicaciones Científicas De Investigación

Antibacterial and Antibiofilm Properties

Research has indicated that derivatives of N-(2-chlorophenyl)-N-methylacetamide exhibit significant antibacterial and antibiofilm properties . These findings are particularly relevant in the medical field for the development of new antibiotics and treatments for bacterial infections, especially in an era where antibiotic resistance is a growing concern.

Computational Chemistry Applications

The compound has been the subject of computational analyses to understand its electronic properties, such as HOMO/LUMO contour plots and MEP maps . This application is vital in the field of computational chemistry, where such analyses can predict reactivity, stability, and other chemical behaviors before any practical synthesis is attempted.

Molecular Docking Studies

N-(2-chlorophenyl)-N-methylacetamide: and its derivatives have been used in molecular docking studies to explore potential interactions with biological targets . This application is crucial in drug discovery and development, where understanding the interaction between a compound and a target protein can lead to the design of more effective pharmaceuticals.

Synthesis of Nicotinamide Derivatives

The compound serves as a precursor in the synthesis of various nicotinamide derivatives . These derivatives have a wide range of biological applications, including the treatment of skin conditions, promoting hair growth, and potentially preventing gray hair.

Enthalpy of Phase Transition Studies

The enthalpy of phase transition from crystal to liquid and from liquid to gas for N-(2-chlorophenyl)-N-methylacetamide has been experimentally determined . This information is crucial for chemical engineering processes where control of phase transitions is necessary for the production and purification of chemical compounds.

Density and Viscosity Measurements

Accurate density and viscosity measurements of N-(2-chlorophenyl)-N-methylacetamide across different temperatures and pressures have been reported . These measurements are important for the compound’s application in fluid dynamics and process engineering.

Thermal Conductivity Analysis

The thermal conductivity of N-(2-chlorophenyl)-N-methylacetamide has been analyzed as a function of temperature and pressure . This property is significant for its potential use in thermal management systems, particularly in electronics where heat dissipation is a critical factor.

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-chlorophenyl)-N-methylacetamide may also interact with various cellular targets.

Mode of Action

For instance, indole derivatives, which share structural similarities with N-(2-chlorophenyl)-N-methylacetamide, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Biochemical Pathways

For example, indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell proliferation .

Pharmacokinetics

Ketamine, for instance, has a bioavailability of 16-20% when administered orally, and it is primarily metabolized by CYP3A4 and CYP2B6 enzymes in the liver . These properties may provide some insight into the potential pharmacokinetics of N-(2-chlorophenyl)-N-methylacetamide.

Result of Action

For example, certain indole derivatives have been found to inhibit viral replication and reduce inflammation .

Propiedades

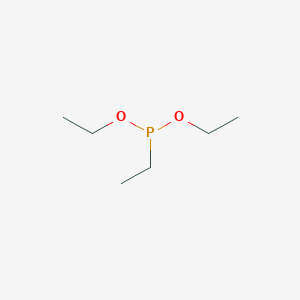

IUPAC Name |

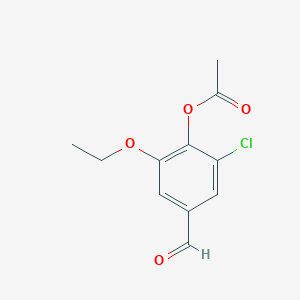

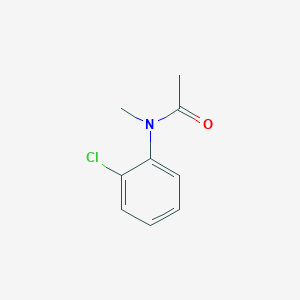

N-(2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDMQXUSIUGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370641 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N-methylacetamide | |

CAS RN |

74585-34-5 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)